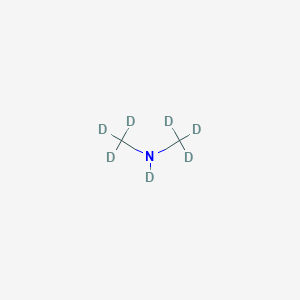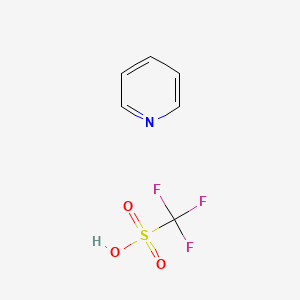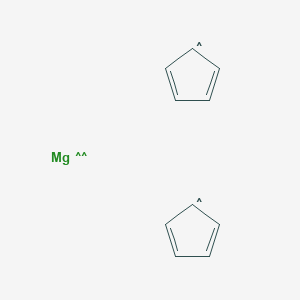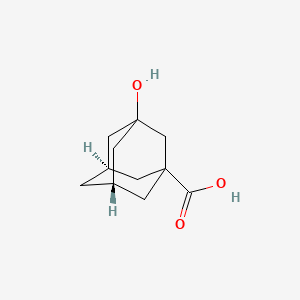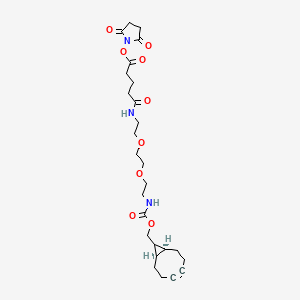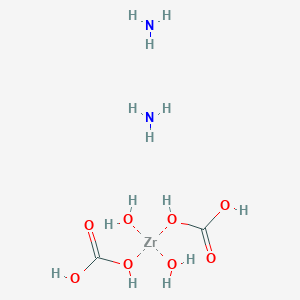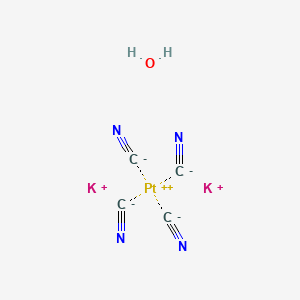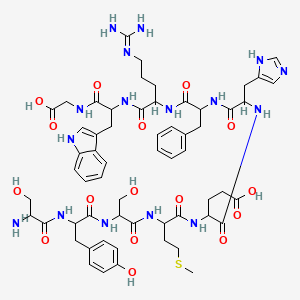
Tributyltin triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylstannyl trifluoromethanesulfonate, also known as tributyltin triflate, is an organotin compound with the molecular formula CF3SO3Sn[(CH2)3CH3]3. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-tin bonds. This compound is known for its high reactivity and ability to participate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylstannyl trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for tributylstannyl trifluoromethanesulfonate are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the triflate group with other functional groups.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with tributylstannyl trifluoromethanesulfonate include palladium catalysts for coupling reactions, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving tributylstannyl trifluoromethanesulfonate depend on the specific reaction type. For example, in Stille coupling reactions, the major products are often biaryl compounds or other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
Tributylstannyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds and subsequent transformations.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Tributylstannyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tributylstannyl trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tin center can coordinate with various substrates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved include interactions with organic halides, carbonyl compounds, and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin chloride: Another organotin compound used in similar types of reactions but with different reactivity and selectivity.
Trimethylsilyl trifluoromethanesulfonate: A silicon-based analogue with similar reactivity but different applications in organic synthesis.
Dibutyltin dichloride: Used in different types of reactions, particularly in polymerization and catalysis.
Uniqueness
Tributylstannyl trifluoromethanesulfonate is unique due to its high reactivity and versatility in forming carbon-tin bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C13H27F3O3SSn |
|---|---|
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
tributylstannyl trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
InChI-Schlüssel |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


